molecular formula C7H10Cl2N2 B2702137 [(4-Chloropyridin-2-yl)methyl](methyl)amine hydrochloride CAS No. 2225137-32-4

[(4-Chloropyridin-2-yl)methyl](methyl)amine hydrochloride

Cat. No.: B2702137
CAS No.: 2225137-32-4
M. Wt: 193.07
InChI Key: JMJRDWXIKFPUTH-UHFFFAOYSA-N
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Description

“(4-Chloropyridin-2-yl)methylamine hydrochloride” is a chemical compound. It is a pale-yellow to yellow-brown to red-brown liquid or sticky oil to semi-solid . It is used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of this compound could involve the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis could also involve the use of 4-Amino-2-chloropyridine, a chloroaminoheterocyclic compound .


Physical and Chemical Properties Analysis

The physical form of a similar compound, (4-chloro-2-pyridinyl)methanamine, is a pale-yellow to yellow-brown to red-brown liquid or sticky oil to semi-solid . Another similar compound, [ (4-chloropyridin-2-yl)methyl] (methyl) (propan-2-yl)amine, has a boiling point of 234.5±25.0 °C (Predicted), a density of 1.076±0.06 g/cm3 (Predicted), and a pKa of 7.50±0.50 (Predicted) .

Scientific Research Applications

Pharmaceutical Process Monitoring

One notable application is in pharmaceutical process monitoring, where Fourier Transform Infrared (FT-IR) spectroscopy, equipped with an Attenuated Total Reflectance (ATR) probe, is used for in-line monitoring of hydrochloride (HCl) salt formation processes. This method is particularly relevant for compounds that form both mono- and bis-HCl salts, with the mono-HCl salt often being the desired product. Real-time data provided by Process Analytical Technology (PAT) enables precise control over the process, maximizing product yield and minimizing impurity levels. This approach overcomes limitations of other analytical techniques like high-performance liquid chromatography and titration, demonstrating the utility of in-line FT-IR spectroscopy in pharmaceutical manufacturing Zhihao Lin et al., 2006.

Corrosion Inhibition

Related compounds have been studied for their effectiveness as corrosion inhibitors, particularly in protecting mild steel in hydrochloric acid environments. Schiff base compounds derived from pyridine-2-yl-amine show significant inhibition efficiency, with their performance improving as inhibitor concentration increases. These compounds are considered mixed-type inhibitors, and their adsorption on the steel surface follows the Langmuir adsorption isotherm. The effectiveness of these inhibitors highlights their potential in extending the lifespan of metal structures exposed to corrosive environments H. Ashassi-Sorkhabi et al., 2005.

Molecular Docking and Structural Analysis

Molecular docking and structural analysis of compounds containing the pyridine moiety have been conducted to explore their potential biological activities. For instance, DFT, molecular docking, and experimental studies on a compound with a similar structure showed its role as an alpha-2-imidazoline receptor agonist, indicating potential applications in treating hypertension. These studies encompass a range of techniques including FT-IR, FT-Raman, NMR, and theoretical (DFT) techniques, illustrating the multidisciplinary approach in understanding the molecular structure and its implications for pharmacological applications S. Aayisha et al., 2019.

Synthesis and Characterization

Research also extends to the synthesis and characterization of novel compounds for various applications, including biological imaging and catalysis. For example, the syntheses and photophysical characterization of Zinpyr family sensors for Zn(II) highlight the role of pyridyl-amine-pyrrole groups in developing sensors with specific dissociation constants for Zn(II). These studies not only contribute to the development of new fluorescent sensors but also enhance understanding of selective ion binding Elizabeth M. Nolan et al., 2006.

Properties

IUPAC Name

1-(4-chloropyridin-2-yl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c1-9-5-7-4-6(8)2-3-10-7;/h2-4,9H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJRDWXIKFPUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=CC(=C1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225137-32-4
Record name [(4-chloropyridin-2-yl)methyl](methyl)amine hydrochloride
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